Yttrium(3+) neodecanoate

Description

Contextualization within Organometallic Yttrium Chemistry

Organometallic chemistry focuses on compounds containing at least one bond between a carbon atom of an organic molecule and a metal. Yttrium, a Block D, Group 3 element, is chemically similar to the lanthanide series of rare-earth elements and is often found combined with them in minerals. americanelements.com Organoyttrium chemistry is a significant sub-field of organometallic chemistry, primarily featuring yttrium in its stable +3 oxidation state.

The chemistry of organometallic rare-earth complexes is extensive and has been a subject of study for over six decades. Yttrium(3+) neodecanoate is classified as an organometallic compound and serves as a pertinent example within this class. americanelements.com These compounds are noted for their utility as reagents, catalysts, and precursor materials in a range of applications, from industrial chemistry to thin film deposition. americanelements.com

Role of Carboxylate Ligands in Modulating Yttrium Reactivity

The functional properties of metal carboxylates are largely dictated by their coordination chemistry, which involves the central metal atom and the coordination mode of the ligands. rsc.org Carboxylate ligands (R-COO⁻) are considered hard Lewis bases, making them highly suitable for coordinating with hard Lewis acids like the trivalent yttrium ion (Y³⁺).

In contrast to d-metal complexes where carboxylates often act as monodentate ligands, with rare-earth elements like yttrium, they exhibit much more varied coordination modes. rsc.org These can include monodentate, bidentate, or tridentate non-bridging modes, as well as various bridging modes that can link multiple metal centers. rsc.orgscispace.com This versatility is attributed to the larger ionic radii of rare-earth elements, which makes the four-membered chelating ring more stable. scispace.com In yttrium carboxylate systems, dimeric structures connected by quadruple bridges are common. sci-hub.se

The specific nature of the carboxylate ligand, such as the bulky, branched alkyl group of neodecanoate, plays a crucial role in determining the final compound's physical and chemical properties. This steric bulk can influence factors like solubility, thermal stability, and volatility, which are critical for the compound's application as a precursor in deposition techniques.

Historical Development of Yttrium Precursors for Advanced Applications

The synthesis of advanced materials such as yttria (Y₂O₃), yttria-stabilized zirconia (YSZ), and high-temperature superconductors like YBa₂Cu₃O₇₋δ (YBCO) often relies on vapor deposition techniques like Metal-Organic Chemical Vapour Deposition (MOCVD) and Atomic Layer Deposition (ALD). unifi.itresearchgate.net The success of these techniques is heavily dependent on the availability of suitable molecular precursors. An ideal precursor must possess high volatility and thermal stability to ensure efficient transport to the substrate surface and controlled decomposition. researchgate.net

The development of yttrium precursors has evolved significantly over time. Early research often utilized β-diketonate complexes, such as Y(acac)₃ and Y(tmhd)₃. While widely used, these "first-generation" precursors had limitations. For instance, some exhibited low volatility or would decompose at the temperatures required for vaporization. researchgate.net

To overcome these challenges, research led to the development of "second-generation" precursors. unifi.it This included modifying existing ligand systems, for example, by creating adducts of yttrium β-diketonates with polyethers (glymes) to form monomeric, more volatile, and thermally stable compounds. unifi.it The exploration of entirely different ligand systems, including amidinates, guanidinates, and carboxylates like this compound, represents a key direction in this historical progression. americanelements.comacs.org These newer precursors often provide improved mass transport properties and greater stability, enabling the deposition of higher quality thin films. unifi.it

Interactive Data Table: Comparison of Yttrium Precursor Classes for Vapor Deposition

Current Research Significance in Modern Chemical Synthesis

In contemporary chemical synthesis, this compound is recognized primarily as a precursor for creating advanced materials. americanelements.com Its designation as a superconductor-grade material underscores its application in the synthesis of complex oxides like YBCO superconductors. cymitquimica.com The thermal decomposition of the compound yields yttrium oxide, a critical component in many high-tech ceramics, phosphors, and catalysts. semanticscholar.org

Beyond materials science, organometallic yttrium complexes are finding increasing use as catalysts in organic synthesis. Yttrium-based catalysts have been employed in reactions such as hydroamination, hydrophosphinylation, and polymerization. Yttrium catalysts are also used in the synthesis of various organic molecules. u-tokyo.ac.jp While specific catalytic roles for this compound are part of ongoing research, related metal carboxylates are known to act as catalysts in polymerization and oxidation reactions. google.com The unique electronic structure of rare-earth elements often allows for catalytic pathways that are distinct from those of traditional transition metals, opening new avenues for designing stereoselective and efficient chemical transformations.

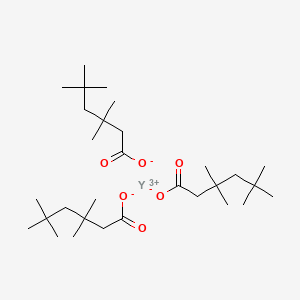

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3,5,5-tetramethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQJJXYVYZYZBP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-17-0 | |

| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium(3+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Ligand Engineering of Yttrium 3+ Neodecanoate

Non-Aqueous Synthetic Routes to Yttrium(3+) Neodecanoate Complexes

Non-aqueous routes are frequently employed to synthesize this compound, as they can prevent the formation of stable yttrium-aqua complexes and allow for greater control over the reaction environment. These methods typically involve organic solvents and can be broadly categorized into direct synthesis and exchange reactions.

Direct synthesis represents the most straightforward pathway to this compound. This approach typically involves the reaction of an yttrium source with neodecanoic acid or its alkali metal salt. A common method involves reacting yttrium oxide, hydroxide (B78521), or carbonate with neodecanoic acid in an organic solvent. The reaction is often heated to facilitate the formation of the salt, and any water produced during the neutralization is removed, for instance, by azeotropic distillation.

Analogous direct synthesis methods for other metal neodecanoates, such as bismuth neodecanoate, involve mixing the metal hydroxide with neodecanoic acid and heating the mixture to between 90°C and 150°C for several hours. google.com The resulting product is then purified through extraction and distillation. google.com Similarly, the synthesis of yttrium 2-ethylhexanoate, a closely related carboxylate, has been studied for its use in preparing yttrium iron garnet (YIG) powders. arxiv.org Research on other yttrium carboxylates, such as acylaminocarboxylates, has demonstrated successful synthesis by reacting yttrium chloride with the corresponding carboxylic acid ligand in a methanol (B129727) solution, with pH control being a critical parameter. scientific.net

| Reactant 1 | Reactant 2 | Solvent/Conditions | Key Feature |

| Yttrium Oxide/Hydroxide | Neodecanoic Acid | Organic Solvent, Heat | Direct neutralization reaction. |

| Yttrium Chloride | Acylaminocarboxylic Acid | Methanol, pH control | Synthesis of functionalized yttrium carboxylates. scientific.net |

| Yttrium Nitrate (B79036) | Carboxylic Acid | Biphasic liquid-liquid system | Formation of layered yttrium hydroxides with intercalated carboxylates. researchgate.net |

Ligand exchange and transmetalation (salt metathesis) reactions offer an alternative route that can be advantageous when direct synthesis is not feasible or yields impure products. In this approach, a pre-existing yttrium compound with labile ligands is reacted with a source of the neodecanoate anion, or an yttrium salt is reacted with a neodecanoate salt of a more electropositive metal.

A typical salt metathesis reaction would involve reacting yttrium chloride (YCl₃) with sodium or potassium neodecanoate in an anhydrous organic solvent like tetrahydrofuran (B95107) (THF). The driving force for the reaction is the precipitation of the insoluble alkali metal chloride (NaCl or KCl), leaving the this compound in solution. This method is widely used in organometallic chemistry for the synthesis of various metal complexes. acs.org The synthesis of other yttrium-phosphorus complexes has been achieved through salt metathesis reactions between yttrium iodide and sodium silylphosphides, demonstrating the versatility of this non-aqueous approach for preparing yttrium compounds with specific ligand sets. researchgate.net

Direct Synthesis Approaches for this compound

Solvothermal and Hydrothermal Synthetic Pathways for Yttrium-Organic Precursors

Solvothermal and hydrothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. These techniques can promote the crystallization of products that are difficult to obtain under ambient conditions. While specific studies on the solvothermal synthesis of this compound are not prevalent, research on analogous yttrium carboxylates provides significant insight.

Low-temperature hydrothermal treatment (typically around 100°C) of aqueous solutions containing yttrium chloride and a carboxylic acid, such as lactic acid, has been shown to yield crystalline yttrium carboxylate complexes. rsc.orgscispace.com In these syntheses, a base like hexamethylenetetramine (HMT) is often used to control the pH. rsc.orgscispace.com A subtle variation in the synthetic conditions, such as a slight increase in pH, can lead to the formation of different products, for example, transitioning from a molecular complex like Y(Lac)₃(H₂O)₂ to a semi-amorphous basic yttrium lactate. rsc.orgscispace.com These methods are also among the common techniques used to synthesize yttrium oxide nanoparticles from precursor materials. orientjchem.org

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of metal carboxylates is an area of growing interest, aimed at reducing environmental impact and improving efficiency. Key goals include using less hazardous reagents, minimizing waste, and reducing energy consumption.

For the synthesis of metal neodecanoates, strategies that align with green chemistry include direct synthesis methods that avoid complex purification steps. google.com For instance, a direct reaction between a metal hydroxide and neodecanoic acid that proceeds under mild conditions (90-150°C) with a simple extraction and distillation for workup can be considered a greener alternative to multi-step processes. google.com Such a process is noted for its short production cycle, mild reaction conditions, simple workflow, and low energy consumption, making it suitable for sustainable industrial development. google.com Although a study on a "green" synthesis of an yttrium-metal organic framework was retracted, it indicates that the field is actively exploring more environmentally benign synthetic routes. frontiersin.org

Control over Ligand Coordination Environments in this compound Synthesis

The coordination chemistry of yttrium is particularly rich due to its large ionic radius and flexible coordination number. In yttrium carboxylate complexes, the carboxylate ligands can adopt a variety of coordination modes, including monodentate, bidentate chelating, and bridging fashions. rsc.orgscispace.com This versatility is more pronounced in rare-earth element (REE) carboxylates compared to d-metal carboxylates, where the smaller ionic size often restricts the coordination possibilities. rsc.orgscispace.com

Control over the coordination environment is achieved by carefully manipulating the synthesis parameters. Key factors include:

pH: As demonstrated in the hydrothermal synthesis of yttrium lactate, a slight change in pH can determine whether a neutral molecular complex or a basic, partially hydrolyzed species is formed. rsc.orgscispace.com

Stoichiometry: The molar ratio of the yttrium salt to the carboxylate ligand can influence the final structure and the number of ligands coordinated to the metal center. scientific.net

Solvent: The choice of solvent can affect the solubility of reactants and products and can also lead to the incorporation of solvent molecules into the final coordination sphere.

Auxiliary Ligands: The presence of other ligands can lead to the formation of mixed-ligand complexes, where the coordination sphere of the yttrium ion is shared between neodecanoate and other functional groups. orientjchem.org

Studies of other yttrium complexes show that ligands can coordinate in various ways, such as tridentate and monodentate fashions, which provides a basis for understanding the potential coordination complexity of this compound. tandfonline.comtandfonline.com

Rational Design of this compound Derivatives for Specific Reactivity

The rational design of this compound derivatives involves modifying the basic structure to create precursors for materials with specific, targeted properties. Yttrium carboxylates are often not the end product but are intermediate compounds valued for their solubility in organic media and their ability to decompose cleanly at relatively low temperatures. americanelements.comarxiv.org

Examples of this design approach include:

Precursors for Mixed-Metal Oxides: Yttrium carboxylates, such as yttrium 2-ethylhexanoate, are used in combination with other metal carboxylates (e.g., iron 2-ethylhexanoate) in metallo-organic decomposition (MOD) methods to produce complex oxides like yttrium iron garnet (YIG). arxiv.org

Precursors for Nanoparticles: this compound can serve as a precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles through thermal decomposition. orientjchem.org The organic ligands facilitate a uniform distribution of the metal ions in a solution, which can lead to better control over the size and morphology of the resulting nanoparticles.

Luminescent Materials: Yttrium carboxylate structures can be designed to host other lanthanide ions. For instance, layered yttrium hydroxide-carboxylate compounds can be doped with europium (Eu³⁺) ions. researchgate.net In such systems, the organic carboxylate ligand can act as an "antenna," absorbing energy and transferring it to the Eu³⁺ ion, which then emits light, enhancing the material's luminescent properties. researchgate.net

This strategic use of this compound and its derivatives underscores its importance as a versatile building block in advanced materials synthesis.

Mechanistic Investigations of Yttrium 3+ Neodecanoate in Catalysis

Catalytic Pathways Mediated by Yttrium(3+) Neodecanoate Systems

The catalytic activity of this compound stems from the Lewis acidic nature of the yttrium(III) ion, which allows it to activate substrates and facilitate a range of reactions. semanticscholar.orgunimi.it

The precise nature of the active species in this compound-catalyzed reactions is often a complex equilibrium of various yttrium-containing entities. While the initial salt itself can be catalytically active, it is widely accepted that in many instances, the active catalyst is formed in situ through interaction with reactants, co-catalysts, or impurities. rsc.orgresearchgate.net For example, in polymerization reactions, the reaction of this compound with an alcohol or an alkylaluminum co-catalyst can generate yttrium alkoxide or yttrium alkyl species, which are often the true initiators. core.ac.ukutwente.nl The neodecanoate ligands can remain attached to the yttrium center or be exchanged, influencing the steric and electronic environment of the active site.

In some catalytic systems, the formation of dimeric or polynuclear yttrium complexes has been observed or proposed, where bridging ligands, including the neodecanoate groups, play a crucial role in the catalytic cycle. researchgate.netreprap.com The dynamic nature of these equilibria makes the definitive identification of a single active species challenging, as it can be highly dependent on the specific reaction conditions.

The ligands coordinated to the yttrium center profoundly influence the catalyst's activity and selectivity. numberanalytics.com The neodecanoate ligand itself, a bulky carboxylate, provides a specific steric and electronic environment around the yttrium ion. americanelements.com The steric bulk of the neodecanoate can modulate the access of substrates to the catalytic center, thereby influencing the stereoselectivity of the reaction.

Furthermore, the introduction of other ligands, either as part of the initial catalyst design or through in situ modification, can dramatically alter the catalytic outcome. reprap.comrsc.org For instance, the addition of phosphine (B1218219) or amine-based ligands can modify the electronic properties of the yttrium center, enhancing its Lewis acidity or basicity and thereby accelerating the reaction rate. researchgate.net The denticity and geometry of these ancillary ligands are critical in defining the coordination sphere of the yttrium ion, which in turn dictates the pathway of substrate approach and the stereochemistry of the product. rsc.orgreprap.com

Kinetic studies of reactions catalyzed by this compound systems provide valuable insights into the reaction mechanism. The rate of these reactions is typically dependent on the concentrations of the catalyst, substrate, and any co-catalysts. For instance, in polymerization reactions, the rate of monomer consumption is often monitored over time to determine the reaction order with respect to each component. nih.gov Such studies can help to elucidate the rate-determining step of the catalytic cycle and provide evidence for the proposed active species. The effect of temperature on the reaction rate is also a key parameter, allowing for the determination of the activation energy of the process.

Ligand Effects on Catalytic Activity and Selectivity

Polymerization Mechanisms Initiated by this compound

This compound and related yttrium compounds are effective initiators for the polymerization of various monomers, particularly cyclic esters and conjugated dienes. rsc.orgscispace.comd-nb.info

One of the most significant applications of yttrium-based catalysts, including those derived from this compound, is in stereoselective polymerization. rsc.org For example, in the ring-opening polymerization of racemic lactide, the choice of ligands on the yttrium center can control the stereochemistry of the resulting polylactide (PLA). reprap.com By employing chiral ligands, it is possible to achieve the selective polymerization of one enantiomer over the other, leading to the formation of isotactic or heterotactic PLA. The proposed mechanism often involves a coordination-insertion pathway, where the monomer coordinates to the yttrium center and is subsequently inserted into the growing polymer chain. The stereoselectivity arises from the specific orientation of the monomer and the polymer chain within the chiral coordination sphere of the catalyst.

Similarly, in the polymerization of conjugated dienes like isoprene, yttrium-based catalysts can exhibit high stereoselectivity, leading to polymers with high cis-1,4 or trans-1,4 content. researchgate.netresearchgate.net The stereochemical outcome is highly dependent on the ligand environment and the reaction conditions.

In many polymerization reactions initiated by this compound, the presence of a co-catalyst is crucial for achieving high activity and control over the polymerization process. nih.govresearchgate.net Common co-catalysts include alkylaluminum compounds (e.g., triisobutylaluminum, TIBA) and other organometallic reagents. core.ac.ukscispace.com

The co-catalyst can fulfill several roles:

Alkylation: It can alkylate the yttrium center, replacing the neodecanoate ligands with more reactive alkyl groups to form the active initiating species. core.ac.uk

Scavenging: It can react with and remove impurities (e.g., water, protic compounds) that would otherwise deactivate the catalyst.

Chain Transfer: In some cases, the co-catalyst can participate in chain transfer reactions, which can influence the molecular weight and molecular weight distribution of the resulting polymer.

The molar ratio of the co-catalyst to the yttrium catalyst is a critical parameter that can significantly affect the polymerization kinetics and the properties of the final polymer. researchgate.net Kinetic studies often reveal a complex relationship between the co-catalyst concentration and the polymerization rate, sometimes showing an optimal ratio for maximum activity. researchgate.net

Stereoselective Polymerization Pathways

Organometallic Transformations Involving this compound

This compound has been identified as a catalyst, particularly in the realm of polymerization reactions. While specific studies focusing exclusively on this compound are not abundant in publicly available literature, its catalytic activity can be inferred from research on similar yttrium and rare-earth carboxylates. These compounds are known to catalyze reactions such as conjugated diene polymerization and the ring-opening polymerization (ROP) of cyclic esters.

Conjugated Diene Polymerization:

Yttrium compounds, including yttrium neodecanoate, have been cited in patent literature as components of catalytic systems for the polymerization of conjugated dienes like butadiene google.comepo.org. In these systems, the yttrium carboxylate often acts as a precursor that, upon reaction with co-catalysts such as alkylaluminum compounds, generates the active species for polymerization. The specific role of the yttrium center is to coordinate the monomer and facilitate the insertion reactions that lead to polymer chain growth. The neodecanoate ligand can influence the solubility of the catalyst in organic solvents and the stereoselectivity of the polymerization.

Ring-Opening Polymerization (ROP) of Cyclic Esters:

Yttrium-based catalysts are highly effective for the ring-opening polymerization of cyclic esters, such as lactones (e.g., ε-caprolactone, δ-valerolactone) and lactides, to produce polyesters d-nb.infoescholarship.orgrsc.orgrsc.orggoogle.com. While many studies utilize yttrium complexes with other ligands, the fundamental catalytic mechanism is applicable to this compound. The polymerization is typically initiated by an alkoxide or other nucleophilic group, which can be generated in situ. The yttrium complex activates the cyclic ester by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack and subsequent ring-opening.

The general mechanism for the ROP of a lactone catalyzed by a yttrium alkoxide is as follows:

Initiation: The yttrium alkoxide (Y-OR) attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a yttrium-alkoxy-ester species.

Propagation: The newly formed alkoxide end of the growing polymer chain attacks another lactone monomer that is activated by coordination to the yttrium center. This process repeats, extending the polymer chain.

Termination: The reaction can be terminated by the introduction of a proton source (e.g., alcohol), which protonates the active chain end and regenerates a yttrium alkoxide or hydroxide (B78521).

The table below summarizes the types of organometallic transformations catalyzed by yttrium compounds, with this compound being a relevant example within this class.

| Transformation Type | Monomer Examples | Catalyst System Component | Key Function of Yttrium | Resulting Polymer |

| Conjugated Diene Polymerization | Butadiene, Isoprene | This compound | Monomer coordination and insertion | Polybutadiene, Polyisoprene |

| Ring-Opening Polymerization | ε-Caprolactone, δ-Valerolactone, Lactide | Yttrium Alkoxides (can be formed from Yttrium Neodecanoate) | Monomer activation via coordination | Polyesters (e.g., Polycaprolactone) |

Development of Heterogeneous Catalysts from this compound Precursors

This compound is a valuable precursor for the synthesis of heterogeneous catalysts, primarily yttrium oxide (Y₂O₃) and yttrium-containing mixed oxide materials americanelements.com. These materials are of significant interest due to their thermal stability, unique electronic properties, and basic surface characteristics, which make them effective as catalysts or catalyst supports mdpi.com. The transformation of the neodecanoate precursor into a solid oxide catalyst typically involves thermal decomposition.

Thermal Decomposition:

The thermal decomposition of this compound in a controlled atmosphere (e.g., air or an inert gas) leads to the formation of yttrium oxide. This process involves the breakdown of the organic neodecanoate ligands, which are combusted or volatilized, leaving behind the solid yttrium oxide. The properties of the resulting yttrium oxide, such as its crystal structure, particle size, and surface area, are highly dependent on the decomposition conditions, including the temperature, heating rate, and atmosphere.

Research on the thermal decomposition of similar yttrium carboxylates, like yttrium(III) isovalerate, provides insight into the likely decomposition pathway of yttrium neodecanoate researchgate.net. The decomposition often proceeds through an intermediate yttrium oxycarbonate (Y₂O₂CO₃) phase, which upon further heating, transforms into yttrium oxide (Y₂O₃) with the release of carbon dioxide researchgate.net.

Synthesis of Yttrium Oxide-Based Catalysts:

Yttrium oxide derived from this compound can be used as a catalyst itself or as a support for other active metals. For instance, yttrium oxide is used to modify other catalyst systems to enhance their stability and performance rsc.orgnih.gov. The preparation of such catalysts often involves impregnating the yttrium oxide support with a solution containing the precursor of the active metal, followed by drying and calcination.

The use of this compound as a precursor offers advantages in controlling the final catalyst morphology and composition. For example, it can be used in solution-based synthesis methods to create mixed oxide catalysts by co-precipitating or co-decomposing it with other metal carboxylates or precursors nih.gov.

The table below outlines the development of heterogeneous catalysts using yttrium precursors, a role for which this compound is well-suited.

| Precursor | Synthesis Method | Key Parameters | Intermediate Phase (Likely) | Final Catalyst Material | Applications |

| This compound | Thermal Decomposition | Temperature, Atmosphere, Heating Rate | Yttrium Oxycarbonate (Y₂O₂CO₃) | Yttrium Oxide (Y₂O₃) | Catalyst support, basic catalysis |

| This compound + Other Metal Precursors | Co-precipitation / Co-decomposition | Precursor Ratio, pH, Temperature | Mixed Oxycarbonates | Yttrium-containing Mixed Oxides (e.g., Y-Ce-O, Y-Zr-O) | Oxidation reactions, reforming |

| This compound (for support synthesis) | Impregnation of active metal precursor onto Y₂O₃ | Metal Loading, Calcination Temperature | - | Supported Metal Catalysts (e.g., Ni/Y₂O₃) | Hydrogenation, Dehydrogenation |

Applications of Yttrium 3+ Neodecanoate in Advanced Materials Synthesis Research

Precursor Chemistry for Yttrium-based Oxide Materials

Yttrium(3+) neodecanoate is a key precursor in chemical solution deposition techniques, such as metal-organic decomposition (MOD), for creating high-quality yttrium-based oxide materials. vulcanchem.com Its utility stems from its ability to form stable, homogeneous solutions when mixed with other metal carboxylates, enabling precise stoichiometric control in the final oxide product. arxiv.orgelectrochem.org This molecular-level mixing is crucial for forming complex oxides like yttrium barium copper oxide (YBCO) superconductors and yttrium iron garnet (YIG). vulcanchem.comarxiv.org The organic ligands facilitate a low-temperature decomposition pathway compared to traditional solid-state reactions, yielding fine-grained, homogeneous ceramic materials. arxiv.org

While classical sol-gel processes often utilize metal alkoxides or inorganic salts like nitrates and chlorides, this compound is employed in closely related metal-organic decomposition (MOD) methods, which represent a non-alkoxide based sol-gel route. nih.govnih.govresearchgate.netresearchgate.net In these solution-based techniques, a mixture of metal-organic precursors, including this compound, is dissolved in a common organic solvent. electrochem.org This precursor solution is then deposited on a substrate and heated. The process involves the gradual removal of the solvent and the thermal decomposition of the carboxylate ligands, leading to the formation of an intermediate gel-like or amorphous solid film, which upon further heating, crystallizes into the desired oxide phase.

This method offers excellent control over the stoichiometry at a molecular level, which is critical for fabricating complex multi-component oxide films. For instance, in the synthesis of yttria-stabilized zirconia (YSZ), a precise ratio of yttrium and zirconium precursors is required to achieve the desired crystal phase and ionic conductivity. researchgate.netcore.ac.uk The use of carboxylate precursors like neodecanoate allows for the creation of homogeneous precursor solutions that prevent the premature precipitation of individual components, a common challenge with mixed-alkoxide or salt-based systems. researchgate.net The choice of precursor and solvent system significantly impacts the quality, microstructure, and properties of the final film. researchgate.net

This compound's controlled thermal decomposition is also harnessed in chemical vapor deposition (CVD) processes to create yttrium oxide thin films with nanoscale uniformity. Although other volatile yttrium compounds like formamidinates and cyclopentadienyl (B1206354) complexes are also studied for CVD and atomic layer deposition (ALD), the carboxylate serves as a viable metal-organic source. rsc.org In a typical CVD process, the this compound precursor would be vaporized and transported into a reaction chamber where it decomposes on a heated substrate surface to deposit a thin film of yttrium oxide. The bulky organic ligands of the neodecanoate influence its volatility and decomposition temperature, which are critical parameters for a successful CVD process.

The thermal decomposition of this compound is a multi-stage process that ultimately yields yttrium oxide (Y₂O₃). The specific pathway is analogous to that of other rare-earth carboxylates, such as yttrium 2-methylbutyrate. researchgate.net The process, when studied via thermogravimetric analysis (TGA), typically shows several mass loss steps corresponding to the removal of ligands and the formation of intermediate species.

Under an inert atmosphere, the decomposition of yttrium carboxylates begins at temperatures around 400°C. researchgate.net The initial stage involves the formation of yttrium oxycarbonate (Y₂O₂CO₃). researchgate.net This step is accompanied by the release of gaseous byproducts, primarily carbon dioxide and a symmetrical ketone derived from the carboxylate ligands. researchgate.net At higher temperatures, the yttrium oxycarbonate intermediate slowly decomposes further, releasing additional CO₂, to form the final stable yttrium oxide (Y₂O₃) product. researchgate.net The entire process may span a wide temperature range, with the final oxide often forming at temperatures well above 700°C, sometimes requiring heating to as high as 1200°C to remove all carbonaceous residues. researchgate.net

Table 1: General Thermal Decomposition Stages of Yttrium Carboxylates

| Temperature Range | Process | Intermediate/Final Product |

| 100°C - 260°C | Desolvation / Removal of bound water (if hydrated) | Anhydrous Yttrium Carboxylate |

| 400°C - 500°C | Primary decomposition of carboxylate ligands | Yttrium Oxycarbonate (Y₂O₂CO₃) |

| > 500°C - 1200°C | Decomposition of oxycarbonate and combustion of carbon residue | Yttrium Oxide (Y₂O₃) |

Note: Data is generalized from studies on various yttrium carboxylates, including lactates and 2-methylbutyrates. researchgate.netrsc.orgscispace.com

Chemical Vapor Deposition (CVD) Precursors for Yttrium Thin Films

Nanomaterial Synthesis from this compound Precursors

The use of metal-organic precursors like this compound is advantageous for the synthesis of nanomaterials due to the low temperatures required for decomposition compared to the melting points of the corresponding oxides. This allows for the formation of nanostructured materials with controlled size and morphology. The study of the thermal decomposition of rare-earth carboxylates is directly relevant to their application in producing both thin films and nanoparticles. researchgate.net

Yttrium oxide (Y₂O₃) nanoparticles are synthesized through various chemical routes, including hydrothermal synthesis, precipitation, and sol-gel methods, often using inorganic precursors like yttrium nitrate (B79036) or chloride. nih.govorientjchem.orguobaghdad.edu.iqmdpi.com However, this compound can also serve as the yttrium source in non-aqueous, high-temperature solution-phase synthesis. In a typical synthesis, the precursor is dissolved in a high-boiling point organic solvent with surfactants. Upon heating, the precursor decomposes, leading to the nucleation and growth of Y₂O₃ nanoparticles. The surfactants adsorb to the nanoparticle surface, controlling their growth and preventing aggregation, which allows for tuning of the final particle size and shape. This method provides an alternative to aqueous routes, offering different possibilities for controlling the nanoparticle characteristics.

This compound is particularly valuable in the synthesis of composite nanostructures where yttrium oxide is combined with one or more other metal oxides. Its solubility in organic solvents allows it to be easily mixed with other metal-organic precursors, such as those for zirconium, iron, or nickel, to create homogeneous solutions for producing complex materials. arxiv.orgnih.gov

A prominent example is the creation of yttria-stabilized zirconia (YSZ), a ceramic with important applications as a solid electrolyte in fuel cells. nih.govmdpi.com In a typical MOD or sol-gel synthesis, this compound is mixed with a zirconium precursor (e.g., a zirconium carboxylate or alkoxide) in the desired molar ratio. nih.gov This solution is then processed to form a composite film or powder where yttrium and zirconium oxides are intimately mixed at the nanoscale, leading to the formation of the stabilized cubic or tetragonal YSZ phase upon calcination. mdpi.com Similarly, yttrium iron garnet (Y₃Fe₅O₁₂) powders and films have been prepared using yttrium and iron 2-ethylhexanoates (a carboxylate similar to neodecanoate) via MOD. arxiv.org Another example includes Ni/Y₂O₃ nanocomposites, which have catalytic applications and can be formed through routes involving the decomposition of mixed precursors. nih.gov

Table 2: Examples of Composite Nanostructures from Yttrium Precursors

| Composite Material | Component Materials | Precursor Type(s) | Synthesis Method |

| Yttria-Stabilized Zirconia (YSZ) | Y₂O₃, ZrO₂ | Carboxylates, Nitrates, Alkoxides | Sol-Gel, MOD, Dip-Coating |

| Yttrium Iron Garnet (YIG) | Y₂O₃, Fe₂O₃ | Carboxylates (2-ethylhexanoate) | Metal-Organic Decomposition (MOD) |

| Yttrium Barium Copper Oxide (YBCO) | Y₂O₃, BaO, CuO | Neodecanoates | Metal-Organic Decomposition (MOD) |

| Nickel-Yttrium Oxide | Ni, Y₂O₃ | Mixed Precursors | Spray Pyrolysis, Impregnation |

Note: This table shows examples of composite materials where yttrium precursors, including carboxylates like neodecanoate, are used. vulcanchem.comarxiv.orgnih.govmdpi.com

Fabrication of Yttrium Oxide Nanoparticles

Role in the Formation of Luminescent and Optoelectronic Materials Research

In the field of optoelectronics, yttrium-based materials are highly valued as host lattices for luminescent dopants. Yttrium oxide (Y₂O₃), in particular, is considered an excellent host for rare-earth ions like Europium (Eu³⁺) to create red-emitting phosphors, owing to its favorable unit cell structure and high quantum yield in bulk form. nih.gov this compound plays a crucial role as a precursor in the solution-based synthesis of these luminescent nanomaterials.

The use of organometallic precursors like this compound allows for the creation of uniform and monodisperse nanoparticles through non-hydrolytic, solvent-based synthesis methods. nih.gov This approach offers scalability and control over particle size, which is a significant challenge in producing high-quality nanosized phosphors for applications like light-emitting diodes (LEDs). nih.gov By dissolving this compound and a corresponding salt of a dopant ion (e.g., Europium) in a solvent, researchers can achieve a homogeneous mixture at the molecular level. Subsequent thermal treatment decomposes the precursors to form uniformly doped yttrium oxide nanoparticles. cambridge.orgnih.gov

Research has shown that yttrium oxide doped with europium (Y₂O₃:Eu) can exhibit bright red emission and quantum yields exceeding 30% for nanosized materials. nih.gov The characteristics of the luminescence, such as emission wavelength and intensity, are highly dependent on the crystal structure and dopant concentration. nih.gov Furthermore, the versatility of the solution-based approach allows for co-doping with other ions, such as Terbium (Tb³⁺), to act as sensitizers, shifting the excitation wavelength and tuning the emission color. nih.gov Lead-free double perovskites, such as Cs₂NaYCl₆, also utilize yttrium and can be doped with ions to produce materials with unique optoelectronic properties for LEDs and detectors. researchgate.net

Table 1: Properties of Yttrium-Based Luminescent Materials Synthesized from Precursors

| Host Material | Dopant(s) | Synthesis Highlight | Emission Peak(s) | Key Finding |

| Y₂O₃ | 10% Eu³⁺ | One-pot, non-hydrolytic synthesis | 607 nm, 622 nm | Achieved >30% quantum yield in nanosized form. nih.gov |

| Y₂O₃ | Eu³⁺, Tb³⁺ | Co-doping during synthesis | Tunable orange/yellow | Tb³⁺ acts as a sensitizer (B1316253) to shift excitation wavelength. nih.gov |

| Cs₂NaYCl₆ | Sb³⁺, Tm³⁺ | Co-doping of lead-free double perovskite | Visible and NIR (1220 nm) | Creates materials with both visible and near-infrared emissions for specialized LEDs. researchgate.net |

| Bi₂S₃ | None | Hot injection using bismuth neodecanoate | 465 nm, 540 nm | Precursor choice impacts nanocrystal morphology and photoluminescence. researchgate.net |

This compound in Superconductor Precursor Development Research

This compound is a key organometallic precursor in the fabrication of second-generation high-temperature superconductors, particularly Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋ₓ, YBCO). vulcanchem.comresearchgate.net It is primarily used in solution-based methods like Metal-Organic Deposition (MOD), which is a non-vacuum, cost-effective technique for producing superconducting thin films. researchgate.net

In the MOD process, this compound is mixed with barium and copper carboxylates (such as neodecanoates or 2-ethylhexanoates) in a suitable organic solvent to create a precursor solution. cambridge.orgvulcanchem.comcambridge.org This solution can be applied to a substrate using techniques like spin coating, allowing for the formation of uniform films over large areas. cambridge.org The use of these metal-organic precursors offers precise control over the stoichiometry of the Y:Ba:Cu ratio, which is critical for the superconducting properties of the final YBCO film. cambridge.org

The synthesis involves a multi-step thermal treatment. cambridge.orgcambridge.org

Decomposition: A low-temperature (500-600 °C) pyrolysis step in a low-oxygen atmosphere decomposes the metal neodecanoates into intermediate compounds, primarily metal carbonates and oxides. cambridge.orgcambridge.org Yttrium and copper carbonates convert to their respective oxides at lower temperatures than barium carbonate, which is more stable. cambridge.org

Annealing: A high-temperature anneal (above 925 °C) in an oxygen-rich environment facilitates the reaction between the intermediate oxides and carbonates to form the desired YBCO superconducting phase. cambridge.orgcambridge.org

Oxygenation: Slow cooling in an oxygen atmosphere is required to set the correct oxygen content (the '7-x' in the formula), which is crucial for achieving a high superconducting transition temperature (Tc). cambridge.orgttu.edu

Research has demonstrated that this method can produce uniform YBCO films with onset transition temperatures (Tc,onset) as high as 89 K. The MOD technique using neodecanoate precursors is considered a promising route for the large-scale production of YBCO-coated conductors for applications in energy and microelectronics. cambridge.orgresearchgate.net

Table 2: Research Findings in YBCO Superconductor Synthesis Using Yttrium Neodecanoate

| Precursor System | Synthesis Method | Key Processing Steps | Resulting Material/Property | Source |

| Yttrium, Barium, Copper Neodecanoates | Metal-Organic Deposition (MOD) | 1. Decomposition at 500-600°C in Ar 2. Annealing at >925°C in O₂ 3. Slow cooling | Uniform YBa₂Cu₃O₇₋ₓ films. cambridge.orgcambridge.org | cambridge.org, cambridge.org |

| Yttrium 2-ethylhexonate, Barium Neodecanoate, Copper 2-ethylhexonate | Metal-Organic Deposition (MOD) | Pyrolysis at 525°C, Annealing at 780°C | Epitaxial films with Tc,onset of 89K and Tc of 63K. | |

| Yttrium, Barium, Copper Neodecanoates | Solution Casting | High-temperature treatment (>900°C) | Superconducting material with correct YBa₂Cu₃O₇₋ₓ stoichiometry and X-ray diffraction pattern. cambridge.org | cambridge.org |

Integration into Advanced Ceramic and Composite Material Research

In the research and development of advanced ceramics and composites, yttrium compounds, primarily yttrium oxide (Y₂O₃ or yttria), are widely used as sintering aids and dopants. americanelements.commdpi.com this compound serves as a versatile liquid-phase precursor for introducing yttria into a ceramic matrix with high uniformity. Its decomposition to Y₂O₃ upon heating allows it to be effectively integrated into materials like silicon carbide (SiC), zirconia (ZrO₂), and cordierite-mullite composites. cambridge.orgmdpi.comlbl.gov

As a sintering aid , yttria facilitates the densification of ceramic powders at lower temperatures. mdpi.commdpi.com For instance, in cordierite-mullite composites, the addition of Y₂O₃ (derived from a precursor like neodecanoate) can lower the formation temperature of the liquid phase during sintering. mdpi.com This liquid phase accelerates the diffusion of ions and promotes the crystallization of grains, leading to a denser final product with refined microstructure and improved mechanical properties. mdpi.com Research shows that adding 3 wt% yttrium oxide to a cordierite-mullite ceramic can increase its compressive strength by 121% and flexural strength by 177%. mdpi.com

As a dopant , yttrium can significantly alter the properties of the host ceramic. In silicon carbide, yttrium can modify the grain boundary chemistry, which in turn influences the material's fracture toughness. lbl.gov The presence or absence of yttrium ions within the grain boundary phase can determine whether a crack propagates through the grains (transgranular fracture) or along the grain boundaries (intergranular fracture), the latter of which can lead to higher toughness. lbl.gov In yttria-stabilized zirconia (YSZ), yttrium oxide stabilizes the tetragonal crystal structure of zirconia at room temperature, preventing a destructive phase transformation and resulting in a ceramic with high strength and fracture toughness. americanelements.comlettersonmaterials.com The use of this compound in a chemical solution deposition process can aid in the formation of thin yttria-stabilized films. scispace.com

Table 3: Effect of Yttrium Oxide on Advanced Ceramic Properties

| Ceramic System | Yttrium Role | Precursor Form | Effect on Properties | Source |

| Cordierite–Mullite | Sintering Aid (3 wt%) | Yttrium Oxide Powder | Compressive strength +121%, Flexural strength +177%, enhanced thermal shock stability. mdpi.com | mdpi.com |

| Silicon Carbide (SiC) | Dopant | Acetate Salts | Influences fracture mode (intergranular vs. transgranular) by segregating to grain boundaries, affecting toughness. lbl.gov | lbl.gov |

| Barium Zirconate (BZY15) | Sintering Aid | Yttrium Oxide | Improves densification of proton-conducting ceramics. mdpi.com | mdpi.com |

| Zirconia (ZrO₂) | Stabilizer (3 mol%) | Yttrium Oxide Powder | Stabilizes tetragonal phase, leading to maximum fracture toughness (6.86 MPa∙m¹/²). lettersonmaterials.com | lettersonmaterials.com |

Analytical and Computational Methodologies for Yttrium 3+ Neodecanoate Research

X-ray Based Techniques for Structural Elucidation in Reaction Systems

X-ray based techniques are indispensable tools in materials science and chemistry for the non-destructive investigation of the atomic and molecular structure of crystalline and amorphous materials. In the context of this compound research, these methods provide critical insights into the compound's synthesis, purity, and structural characteristics, which are essential for understanding its properties and applications.

X-ray Diffraction (XRD) for Phase Purity and Crystallite Size Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of a material. contractlaboratory.com By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which acts as a fingerprint for the crystalline phases present. contractlaboratory.comresearchgate.net This technique is fundamental in the study of this compound and related compounds to ensure the desired material has been synthesized and to characterize its physical properties.

The phase purity of a sample is a critical parameter, and XRD is the primary method for its assessment. In the synthesis of yttrium compounds, XRD patterns are used to confirm the formation of the desired crystalline phase and to detect the presence of any impurities or unreacted starting materials. researchgate.netifmo.ru For instance, in the synthesis of nanocrystalline yttria (Y₂O₃) from yttrium nitrate (B79036), XRD analysis confirmed that only peaks corresponding to cubic yttria were present, indicating the high phase purity of the powder. researchgate.net Similarly, when preparing yttrium hydroxide (B78521) (Y(OH)₃) microstructures, XRD is employed to monitor the reaction and ensure the final product is phase-pure. peerj.com

Table 1: Representative Crystallite Size Data for Yttrium Compounds Determined by XRD

| Compound | Synthesis Method | Annealing Temperature (°C) | Average Crystallite Size (nm) | Source |

| Y₂O₃ | Sol-gel | - | 20-40 | researchgate.net |

| Y(OH)₃ | Hydrothermal | - | ~33 | rsc.org |

| Y₂O₃ | Thermal decomposition | 600 | Varies with time | ifmo.ru |

| Y₂O₃ | Thermal decomposition | 800 | Larger than at 600°C | ifmo.ru |

| Y₂O₃:Eu | Solution combustion | - | 19.87 - 46.38 | researchgate.net |

This table presents data for yttrium compounds analogous to this compound to illustrate the application of XRD in determining crystallite size.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Studies

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of a specific element within a material. mdpi.com It is a highly sensitive method for determining the oxidation state of an atom and its coordination environment, including the number of neighboring atoms (coordination number) and the distances to them (bond lengths). mdpi.com

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. For yttrium compounds, the Y K-edge or L-edge spectra can be analyzed. mdpi.comosti.gov Yttrium typically exists in the +3 oxidation state in its compounds. libretexts.orgwikipedia.org XANES studies on various yttrium-containing materials, such as yttrium orthoferrite (YFeO₃), have confirmed the trivalent state of yttrium by comparing the absorption edge position with that of a Y₂O₃ standard, where yttrium is known to be Y³⁺. mdpi.com

Table 2: Coordination Environment of Yttrium in Various Compounds Determined by XAS

| Compound/System | Coordination Number | Coordinating Atom | Y-Atom Distance (Å) | Coordination Geometry | Source |

| YBr₃ in H₂O | 8 | O (from H₂O) | 2.35 | Square antiprism | capes.gov.br |

| YCl₃ in molten LiCl | 6 | Cl | ~2.62 | Octahedral | researchgate.net |

| YFeO₃ | 12 | O | - | Distorted | mdpi.com |

| Y(methacrylate)₃ | - | O (from carboxylate) | - | Chain structure | researchgate.net |

| Y(acetate)₃·0.5H₂O | 8 and 9 | O (from carboxylate and H₂O) | - | Chain structure | researchgate.net |

This table provides examples of yttrium coordination environments in different chemical systems as determined by XAS, offering insights into the potential coordination of this compound.

Emerging Research Frontiers and Future Directions for Yttrium 3+ Neodecanoate

Development of Novel Yttrium(3+) Neodecanoate Derivatives for Enhanced Performance

The inherent properties of this compound make it a valuable precursor and catalyst in various applications. However, the quest for enhanced performance necessitates the development of novel derivatives. Current research is focused on modifying the structure of this compound to tailor its functionality for specific applications.

One approach involves the synthesis of mixed-ligand yttrium complexes. By introducing other carboxylates or functional groups alongside the neodecanoate ligand, researchers can fine-tune the steric and electronic properties of the yttrium center. This can lead to improved catalytic activity, selectivity, and stability. For instance, the modification of the neodecanoate ligand itself, by introducing different alkyl chains or functional moieties, can alter the solubility and reactivity of the resulting yttrium compound.

Another promising area is the creation of heterobimetallic systems where this compound is combined with other metal compounds. nih.gov These mixed-metal systems can exhibit synergistic effects, leading to catalytic performance that surpasses that of the individual components. The synthesis of these derivatives often involves carefully controlled reactions, such as ligand exchange or co-precipitation, to achieve the desired composition and structure. ntnu.nomdpi.com The characterization of these new derivatives relies on a suite of analytical techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to confirm their structure and purity. core.ac.uk

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound is emerging as a key player in this arena. Its catalytic properties are being harnessed to develop more environmentally friendly and efficient chemical transformations. researchgate.net

Furthermore, research is exploring the use of this compound in the synthesis of biodegradable polymers. The controlled polymerization of cyclic esters, facilitated by yttrium-based catalysts, can produce polyesters with tailored properties that are suitable for applications in packaging and medicine. This offers a sustainable alternative to conventional plastics derived from fossil fuels.

The use of this compound in conjunction with ionic liquids is also a promising avenue for sustainable chemistry. researchgate.netresearchgate.net Ionic liquids can act as "green" solvents and can also play a role in the extraction and separation of rare earth elements, including yttrium, from various sources. researchgate.netresearchgate.net This approach can lead to more sustainable and efficient processes for both catalyst recycling and rare earth element recovery. researchgate.net

Advanced Characterization Techniques for In-Operando Studies of this compound Systems

To fully understand and optimize the performance of this compound in catalytic systems, it is crucial to study the catalyst under actual operating conditions. This is where advanced in-operando characterization techniques come into play. nih.govcsic.esnih.gov These methods allow researchers to observe the catalyst in real-time as the reaction is occurring, providing invaluable insights into its behavior and the reaction mechanism. nih.govcsic.es

Techniques such as in-operando X-ray absorption spectroscopy (XAS) and Raman spectroscopy are powerful tools for probing the electronic and structural changes in the yttrium center during a catalytic cycle. csic.esnih.gov These techniques can help identify the active catalytic species, track the formation of intermediates, and understand how the catalyst interacts with reactants and products. nih.gov

Operando film-electrochemical electron paramagnetic resonance spectroscopy (FE-EPR) is another emerging technique that is particularly useful for studying redox-active catalysts. nih.gov This method can detect and quantify paramagnetic intermediates, providing detailed kinetic information about the catalytic process. nih.gov By combining these advanced characterization techniques with theoretical modeling, researchers can develop a comprehensive understanding of the structure-activity relationships in this compound-based catalytic systems. This knowledge is essential for the rational design of more efficient and robust catalysts. csic.es

Synergistic Effects in Mixed-Metal Systems Incorporating this compound

The combination of this compound with other metal compounds can lead to synergistic effects, where the performance of the mixed-metal system is greater than the sum of its individual components. nih.gov This is a rapidly growing area of research with significant potential for developing highly active and selective catalysts. ntnu.no

Mixed-metal systems can be created by co-precipitating different metal salts or by synthesizing heterobimetallic complexes containing both yttrium and another metal. nih.govntnu.no For example, combining this compound with an aluminum compound like triethylaluminum (B1256330) has been shown to be effective in the polymerization of propylene (B89431) oxide. core.ac.uk Similarly, yttrium has been used as a dopant in other metal oxide systems to enhance their properties. americanelements.comnih.govnih.gov

The synergistic effects in these systems can arise from a variety of factors. The second metal can modify the electronic properties of the yttrium center, making it more or less Lewis acidic and influencing its catalytic activity. It can also create new active sites at the interface between the two metal components. In some cases, one metal may act as a promoter, enhancing the stability or regenerability of the other metal catalyst.

The table below highlights some examples of mixed-metal systems incorporating yttrium and the observed synergistic effects.

| Second Metal | Application Area | Observed Synergistic Effect |

| Aluminum | Polymerization | Increased monomer conversion and production of high molecular weight polymers. core.ac.uk |

| Terbium | Catalysis | Both yttrium and terbium act as active sites in cycloaddition, cyanosilylation, and hydroboration reactions. nih.gov |

| Zirconium, Chromium, Molybdenum, Titanium | Metal Alloys | Reduces grain size and improves workability and resistance to oxidation at high temperatures. americanelements.com |

| Copper | Superconductors | Yttrium barium copper oxide was the first material to exhibit superconductivity above the boiling point of nitrogen. americanelements.com |

| Gallium | Photocatalysis | Coating yttrium gallium garnet with silver oxide nanoparticles enhances photocatalytic activity. rsc.org |

The exploration of these synergistic effects is a key research frontier, with the potential to unlock new catalytic applications and improve the performance of existing ones.

Addressing Challenges and Opportunities in this compound Research

While the future of this compound research is bright, there are several challenges and opportunities that need to be addressed to realize its full potential.

One of the main challenges is the need for more cost-effective and sustainable synthesis methods for both this compound and its derivatives. As a rare earth element, the availability and cost of yttrium can be a limiting factor. americanelements.com Developing more efficient extraction and recycling processes for yttrium is therefore crucial. researchgate.netresearchgate.net

Another challenge lies in understanding and controlling the complex reaction mechanisms that occur in yttrium-based catalytic systems. csic.es The development of more sophisticated in-operando characterization techniques and computational models will be essential for unraveling these mechanisms and designing more effective catalysts. nih.govcsic.esnih.gov

Despite these challenges, the opportunities for this compound research are vast. The unique properties of yttrium make it a promising candidate for a wide range of applications, from catalysis and materials science to electronics and biomedicine. americanelements.comamericanelements.com As our understanding of this versatile compound grows, we can expect to see the development of new and innovative technologies that harness its unique properties. The continued exploration of novel derivatives, sustainable applications, advanced characterization, and synergistic systems will undoubtedly pave the way for exciting discoveries in the years to come.

Q & A

Q. What are the optimal synthesis conditions for producing high-purity Yttrium(3+) neodecanoate?

this compound is typically synthesized via ligand exchange reactions, where yttrium precursors (e.g., yttrium nitrate hexahydrate) react with neodecanoic acid under controlled anhydrous conditions. Key parameters include:

- Temperature : 80–120°C to ensure complete ligand coordination while avoiding thermal decomposition .

- Solvent : Use of non-polar solvents (e.g., hexane or heptane) to stabilize the hydrophobic neodecanoate ligand .

- Purification : Vacuum distillation or recrystallization to achieve >99.9% purity, critical for superconducting applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s coordination environment?

- EPR Spectroscopy : Identifies paramagnetic impurities (e.g., Gd³⁺, Fe³⁺) in yttrium sites, with signal intensity ratios (e.g., Gd²⁺:Gd¹⁺ ≈ 3:1) indicating substitution efficiency in silicate matrices .

- Raman Spectroscopy : Reveals ligand symmetry and metal-ligand bond strength. For example, shifts in the ~619 cm⁻¹ band correlate with Y³⁺ coordination number (7-fold vs. 6-fold) in doped crystals .

- XRD : Confirms crystallinity and phase purity, particularly for superconducting-grade samples .

Q. How does this compound function as a precursor in material synthesis?

The neodecanoate ligand’s branched alkyl chain enhances solubility in organic solvents, enabling homogeneous thin-film deposition (e.g., via spin-coating). Thermal decomposition (300–500°C) removes organic components, leaving phase-pure Y₂O₃ or Y-doped materials .

Advanced Research Questions

Q. How do doping inconsistencies arise when substituting Y³⁺ with other rare-earth ions (e.g., Nd³⁺, Gd³⁺) in silicate matrices?

Contradictions in dopant site occupancy (e.g., A-site vs. B-site in perovskites) stem from:

- Ionic Radius Mismatch : Y³⁺ (0.96 Å) favors seven-coordination, while larger ions (e.g., Nd³⁺, 0.983 Å) may distort oxygen octahedra, leading to multiple EPR signals (e.g., gₓ=4.1038 for Nd³⁺ in Y₂SiO₅) .

- Synthesis Conditions : Hydrothermal vs. solid-state methods alter defect density, affecting dopant distribution .

- Resolution : Use pulsed EPR (e.g., three-pulse electron spin echo) to distinguish between physically nonequivalent sites .

Q. What experimental strategies mitigate spectral interference in EPR studies of this compound-doped materials?

- Isotopic Substitution : Replace natural Si (²⁸Si) with ²⁹Si to reduce hyperfine splitting noise .

- Field Orientation : Align the magnetic field parallel to crystal axes (e.g., ac plane in Sc₂SiO₅) to isolate overlapping signals (e.g., Fe³⁺ centers at 540 mT) .

- Background Subtraction : Remove artifacts from sample holders (350 mT) and oxygen (900 mT) via baseline correction .

Q. Why does excess this compound doping (>0.5 mol%) degrade material performance in luminescent or superconducting applications?

At high concentrations, Y³⁺ may occupy non-preferred sites (e.g., Nb⁵⁺ sites in KNN perovskites), distorting oxygen octahedra and increasing lattice strain. This disrupts charge transport or luminescence efficiency, observed as:

- Raman Broadening : Increased FWHM at >0.5 mol% doping indicates structural disorder .

- EPR Signal Loss : Aggregation of Y³⁺ clusters reduces paramagnetic center detectability .

Q. How can computational modeling complement experimental data for this compound-based systems?

- DFT Calculations : Predict preferred coordination geometries (e.g., seven-fold vs. six-fold) by comparing formation energies of Y³⁺-ligand configurations .

- Molecular Dynamics : Simulate thermal decomposition pathways to optimize calcination temperatures .

Methodological Guidance

Designing a protocol to resolve conflicting data on Y³⁺ site occupancy in doped materials :

- Step 1 : Perform XRD to confirm phase purity and lattice parameters.

- Step 2 : Use angle-resolved EPR to map dopant signals across crystallographic planes .

- Step 3 : Cross-validate with EXAFS to quantify bond distances and coordination numbers .

Analyzing unexpected luminescence quenching in this compound-doped phosphors :

- Hypothesis : Competitive energy transfer between Y³⁺ and unintended impurities (e.g., Mn²⁺).

- Testing : Employ ICP-MS to trace impurity levels and time-resolved photoluminescence to identify non-radiative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.